1-Bromo-4-(tribromomethyl)benzene
Overview
Description
1-Bromo-4-(tribromomethyl)benzene is an organic compound with the molecular formula C7H4Br4. It is a derivative of benzene, where a bromine atom and a tribromomethyl group are substituted at the para position. This compound is known for its significant reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
The synthesis of 1-Bromo-4-(tribromomethyl)benzene typically involves the bromination of 1-bromo-4-(trifluoromethyl)benzene. The reaction is carried out in the presence of carbon tetrachloride as a solvent. The flask containing the reactants is evacuated and backfilled with nitrogen to maintain an inert atmosphere. The reaction mixture is then stirred under nitrogen atmosphere to yield the desired product .
Chemical Reactions Analysis
1-Bromo-4-(tribromomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-Bromo-4-(tribromomethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Bromo-4-(tribromomethyl)benzene involves electrophilic aromatic substitution reactions. The bromine atoms act as electrophiles, attacking the benzene ring and forming a positively charged intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene product .
Comparison with Similar Compounds
1-Bromo-4-(tribromomethyl)benzene can be compared with other brominated benzene derivatives such as:
1-Bromo-4-tert-butylbenzene: This compound has a tert-butyl group instead of a tribromomethyl group, leading to different reactivity and applications.
1,3,5-Tris(bromomethyl)benzene: This compound has three bromomethyl groups, making it useful as a cross-linker in polymer synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-bromo-4-(tribromomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br4/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAVJLTUVOJMPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Br)(Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287612 | |
Record name | 1-bromo-4-(tribromomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76092-29-0 | |
Record name | 76092-29-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51774 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-bromo-4-(tribromomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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